molecular formula C22H27ClN4O3 B2813191 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034263-30-2

2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2813191
CAS RN: 2034263-30-2
M. Wt: 430.93
InChI Key: IQOYXPNBKIZLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the CAS No. 2034452-66-7. It is a complex organic molecule that includes a pyrazolo[1,5-a]pyridine core .

Scientific Research Applications

Synthesis and Evaluation as Antipsychotics

A study by Raviña et al. (2000) explored a series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. Although the specific compound was not mentioned, the research indicates the importance of structural moieties similar to the one described in your query in the development of potential antipsychotic drugs. The study's compounds were evaluated for their pharmacological profiles, suggesting a route to discovering new therapeutic agents (Raviña et al., 2000).

Molecular Interaction Studies

Research by Shim et al. (2002) on the molecular interactions of antagonists with the CB1 cannabinoid receptor highlights the role of structural analogues in understanding receptor-ligand interactions. This study emphasizes the significance of specific structural components for binding affinity and activity, underlining the potential for compounds with complex structures, such as the one you're interested in, to serve as key tools in molecular pharmacology (Shim et al., 2002).

Glycine Transporter 1 Inhibitor Development

Yamamoto et al. (2016) described the identification of a potent and orally available glycine transporter 1 inhibitor. This research underscores the utility of complex organic molecules in modulating neurotransmitter systems, potentially offering insights into the design and development of new treatments for central nervous system disorders (Yamamoto et al., 2016).

Structural Characterization and Molecular Docking

A study on the synthesis, characterization, and molecular docking of novel compounds with potential anticancer and antimicrobial activities by Katariya et al. (2021) illustrates the multifaceted approach to discovering new therapeutics. While not directly related, the methodologies applied here, including molecular docking, could be relevant to understanding the interactions and potential applications of "2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one" (Katariya et al., 2021).

Future Directions

The potential use of this compound as an inhibitor of HBV suggests a possible direction for future research . Further studies could explore its efficacy and safety in this context, as well as potential applications in other therapeutic areas.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-22(2,30-18-8-6-16(23)7-9-18)21(29)26-13-11-25(12-14-26)20(28)19-15-17-5-3-4-10-27(17)24-19/h6-9,15H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYXPNBKIZLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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